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Compound of Interest

Compound Name:
2,6-Dibromo-3,5-dimethyl-1,4-

benzoquinone

CAS No.: 87405-27-4

Cat. No.: B11950376

Get Quote

Executive Summary
In the fields of medicinal chemistry, environmental toxicology, and organic synthesis, the

distinction between quinone isomers is critical. 2,6-dibromo-3,5-dimethyl-1,4-benzoquinone
(2,6-DBDMBQ) and 2,5-dibromo-3,6-dimethyl-1,4-benzoquinone (2,5-DBDMBQ) represent two

tetra-substituted benzoquinone isomers that, despite sharing an identical molecular formula (

), exhibit divergent physicochemical properties and biological reactivities.

This guide delineates the causality between their substitution patterns and their behavior:

2,6-DBDMBQ: A polar,

-symmetric molecule primarily identified as a cytotoxic disinfection byproduct (DBP) in water
treatment.

2,5-DBDMBQ: A non-polar, centrosymmetric (
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) molecule (often referred to as Dibromphloron) utilized as a specific inhibitor in
photosynthetic electron transport and a chelating ligand precursor.

Structural & Electronic Analysis
The fundamental difference lies in the symmetry imposed by the regiochemistry of bromine and

methyl substituents.

Symmetry and Dipole Moment
2,6-DBDMBQ (Polar): The two electron-withdrawing bromine atoms are positioned adjacent

to the same carbonyl group (C1), while the electron-donating methyl groups flank the

opposite carbonyl (C4). This creates a strong permanent dipole along the C1-C4 axis.

2,5-DBDMBQ (Non-Polar): The substituents are arranged in a trans-like, centrosymmetric

pattern. The dipole vector generated by the C2-Br bond is perfectly canceled by the C5-Br

bond. Consequently, the net dipole moment is zero.

Crystallinity and Melting Point
The symmetry difference dictates the crystal lattice energy. The centrosymmetric 2,5-isomer

packs more efficiently, resulting in a significantly higher melting point compared to the polar

2,6-isomer.

Property 2,6-DBDMBQ (Isomer A) 2,5-DBDMBQ (Isomer B)

CAS Number 87405-27-4 28293-38-1

Symmetry Group (Planar Axis) (Centrosymmetric)

Dipole Moment High (> 0 D) Zero (0 D)

Melting Point ~81 °C (Lower) >190 °C (Higher)

Solubility
Higher in polar organic

solvents
Lower (Lipophilic/Non-polar)

Structural Visualization
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The following diagram illustrates the symmetry operations and substitution patterns.

2,6-DBDMBQ (Polar) 2,5-DBDMBQ (Non-Polar)

Br at C2, C6
Me at C3, C5

Net Dipole: YES
Symmetry: C2v

Br at C2, C5
Me at C3, C6

Net Dipole: NO
Symmetry: Ci

Regioisomerism

Click to download full resolution via product page

Figure 1: Structural comparison highlighting the symmetry point groups of the two isomers.

Synthesis & Isolation Protocols
The synthesis of these isomers is strictly controlled by the choice of the starting phenol

precursor. The "ortho/para" directing effects of the methyl groups in the phenolic stage dictate

the final quinone pattern.

Synthesis of 2,6-DBDMBQ
Precursor: 2,6-Dimethylphenol (2,6-Xylenol). Mechanism: The methyl groups block the 2 and 6

positions relative to the hydroxyl. However, oxidation to the quinone renders the former meta

positions (now C3 and C5 of the ring) as methyl-substituted.

Correction: In 2,6-dimethyl-1,4-benzoquinone, the methyls are at 2 and 6. Bromination

occurs at the open 3 and 5 positions.

Route: 2,6-Dimethylphenol

2,6-Dimethyl-1,4-benzoquinone

2,6-Dimethyl-3,5-dibromo-1,4-benzoquinone.

Note on Nomenclature: Due to IUPAC priority, "2,6-dibromo-3,5-dimethyl" is chemically

equivalent to "3,5-dibromo-2,6-dimethyl" in this symmetric scaffold.
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Synthesis of 2,5-DBDMBQ
Precursor: 2,5-Dimethylphenol (2,5-Xylenol). Mechanism: Oxidation yields 2,5-dimethyl-1,4-

benzoquinone. The open positions are C3 and C6.

Route: 2,5-Dimethylphenol

2,5-Dimethyl-1,4-benzoquinone

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone.

Experimental Workflow (Graphviz)

2,6-Dimethylphenol

2,6-Dimethyl-1,4-BQ

Oxidation

2,5-Dimethylphenol

2,5-Dimethyl-1,4-BQ

Oxidation

2,6-Dibromo-3,5-dimethyl-BQ
(Isomer A)

Electrophilic Subst.

2,5-Dibromo-3,6-dimethyl-BQ
(Isomer B)

Electrophilic Subst.

Oxidation
(Jones or Fremy's Salt)

Bromination
(Br2 / AcOH)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways determined by the methylation pattern of the starting

phenol.

Reactivity & Biological Implications
Both isomers are tetra-substituted, meaning they lack the hydrogen atoms typically required for

simple Michael addition. However, the bromine atoms are excellent leaving groups, making

these molecules susceptible to nucleophilic substitution (

).
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Nucleophilic Substitution Mechanism
In biological systems, the primary nucleophile is Glutathione (GSH).

Reaction:

Reactivity Difference:

2,6-DBDMBQ: The C1 carbonyl is flanked by two bromine atoms. The inductive electron-

withdrawal from both sides makes the carbonyl carbon and the adjacent carbons highly

electrophilic. This isomer is generally more reactive in substitution reactions, contributing

to its identification as a potent disinfection byproduct.

2,5-DBDMBQ: The electron-withdrawing effects are distributed symmetrically. While still

reactive, its high lattice energy (low solubility) often limits its immediate bioavailability

compared to the 2,6-isomer.

Toxicity Profile
2,6-DBDMBQ: High cytotoxicity and genotoxicity. It depletes cellular glutathione pools

rapidly, leading to oxidative stress (ROS generation).

2,5-DBDMBQ: Known as a potent inhibitor of the cytochrome

complex in chloroplasts (photosynthesis), acting as a plastoquinone antagonist. Its structural
rigidity allows it to bind tightly to the

site of the complex.

Experimental Protocol: Purification &
Characterization
To distinguish these isomers in a mixed sample (e.g., environmental analysis), use the

following protocol.

Separation via HPLC
Due to the dipole difference, these isomers separate well on Reverse-Phase (C18) columns.
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Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

Mobile Phase: Acetonitrile/Water (Isocratic 60:40).

Elution Order:

2,6-DBDMBQ: Elutes first (More polar, interacts more with water).

2,5-DBDMBQ: Elutes second (Less polar, stronger retention on C18).

NMR Distinction ( and )
Since both molecules are fully substituted on the ring carbons, Proton NMR (

) only shows the methyl signals.

2,6-DBDMBQ: Methyl protons appear as a singlet at

ppm.

2,5-DBDMBQ: Methyl protons appear as a singlet, but typically shifted slightly upfield due to

shielding differences.

NMR (Definitive):

2,6-DBDMBQ: Shows three distinct carbon environments (Carbonyl, C-Br, C-Me).

2,5-DBDMBQ: Shows three distinct carbon environments, but the chemical shift of the

Carbonyl carbon differs due to the symmetric bromine placement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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